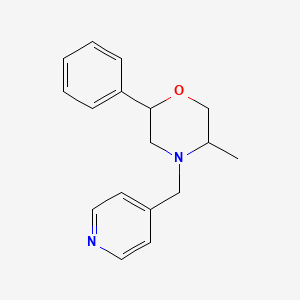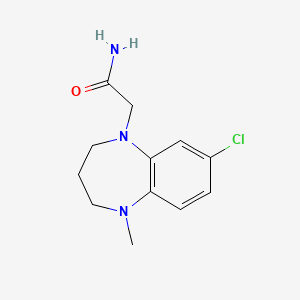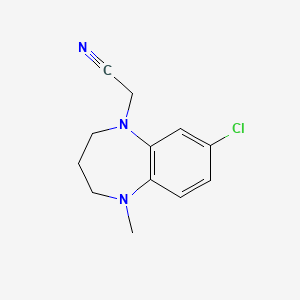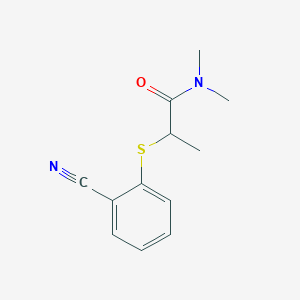![molecular formula C15H21NO3 B7592557 (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone, also known as DM3, is a chemical compound that has been studied for its potential use in cancer treatment. DM3 is a member of the maytansinoid family of compounds, which are naturally occurring compounds found in the bark and leaves of the Maytenus ovatus and Maytenus serrata trees. These compounds have been found to have potent anticancer activity, making them attractive candidates for drug development.
作用机制
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone works by binding to microtubules, which are essential components of the cell cytoskeleton. By binding to microtubules, (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone disrupts their assembly and causes the cells to undergo cell cycle arrest and apoptosis. This mechanism of action is similar to that of other microtubule-targeting drugs, such as taxanes and vinca alkaloids.
Biochemical and Physiological Effects:
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone has been found to have potent anticancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone has also been found to have a low toxicity profile, making it an attractive candidate for drug development.
实验室实验的优点和局限性
One of the main advantages of (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone is its potent anticancer activity. It has been found to be effective in killing cancer cells in vitro and in vivo, with a mechanism of action that is similar to other microtubule-targeting drugs. However, (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone is a complex molecule that requires specialized equipment and expertise to synthesize. It is also relatively unstable and requires careful handling and storage.
未来方向
There are several future directions for the study of (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone. One area of research is the development of more efficient synthesis methods that can produce (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone in larger quantities. Another area of research is the optimization of (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone as a drug candidate, including the development of more stable analogs and the identification of biomarkers that can predict response to treatment. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone as a cancer treatment.
合成方法
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone can be synthesized through a multi-step process involving the coupling of maytansine with a morpholine derivative. The synthesis of (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone is a complex process that requires specialized equipment and expertise in organic chemistry.
科学研究应用
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone has been studied extensively for its potential use in cancer treatment. It has been found to be highly effective in killing cancer cells in vitro and in vivo, with a mechanism of action that involves the disruption of microtubule assembly and the induction of cell cycle arrest and apoptosis. (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone has shown promise in preclinical studies as a treatment for a variety of cancers, including breast, lung, and ovarian cancer.
属性
IUPAC Name |
(3,4-dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-4-5-13(8-12(11)2)15(17)16-6-7-19-14(9-16)10-18-3/h4-5,8,14H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYKHPNFIGEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)




![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)